6-fluoro-2-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
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Overview
Description
6-FLUORO-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.
Attachment of the tetrahydrofuran moiety: This can be done through nucleophilic substitution reactions.
Formation of the carbothioamide group: This can be achieved by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.
Reduction: Reduction reactions could target the quinoline ring or the carbothioamide group.
Substitution: The fluorine atom and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
6-FLUORO-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Fluorinated compounds: Like fluoroquinolones, which are used as antibiotics.
Uniqueness
The uniqueness of 6-FLUORO-2-METHYL-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C16H21FN2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-fluoro-2-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
InChI |
InChI=1S/C16H21FN2OS/c1-11-4-5-12-9-13(17)6-7-15(12)19(11)16(21)18-10-14-3-2-8-20-14/h6-7,9,11,14H,2-5,8,10H2,1H3,(H,18,21) |
InChI Key |
HYDBKJDKAGNQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=S)NCC3CCCO3)C=CC(=C2)F |
Origin of Product |
United States |
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